Cas no 131829-49-7 ((S)-3-Amino-3-(2-furyl)-propionic Acid)

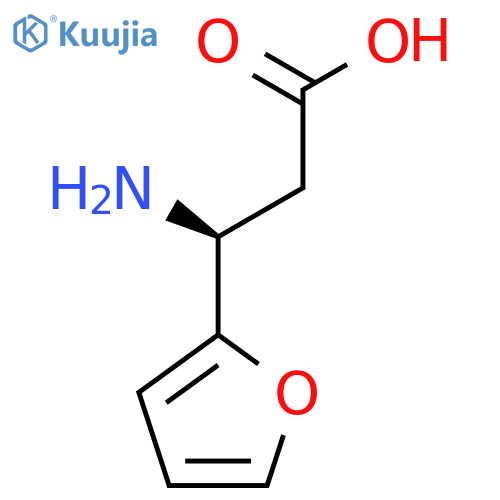

131829-49-7 structure

商品名:(S)-3-Amino-3-(2-furyl)-propionic Acid

(S)-3-Amino-3-(2-furyl)-propionic Acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-Amino-3-(furan-2-yl)propanoic acid

- (S)-3-Amino-3-(2-furyl)-propanoic acid

- (S)-3-Amino-3-(2-furyl)-propionic acid

- (S)-3-amino-3-(2-furyl)propanoic acid

- AC1LO6QM

- CTK7I5245

- (3S)-3-amino-3-(furan-2-yl)propanoic acid

- 131829-49-7

- beta-D-Homo-beta-(2-furyl)glycine;(S)-3-Amino-3-(2-furyl)propanoic acid

- (3S)-3-azaniumyl-3-(furan-2-yl)propanoate

- (S)-3-AMINO-3-FURAN-2-YL-PROPIONIC ACID

- CS-0133015

- 2-Furanpropanoic acid, beta-amino-, (betaS)-

- (S)-3-Amino-3-(2-furyl)propionic acid

- (S)-3-Amino-3-(2-furanyl)propanoic acid

- SCHEMBL12463285

- EN300-1287357

- MFCD04117828

- DTXSID00361401

- N12564

- PS-12121

- AKOS010393434

- (S)-3-Amino-3-(furan-2-yl)propanoicacid

- (S)-3-Amino-3-(2-furyl)-propionic Acid

-

- MDL: MFCD04117828

- インチ: 1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1

- InChIKey: YIKVKIOGYSPIMP-YFKPBYRVSA-N

- ほほえんだ: O1C=CC=C1[C@H](CC(=O)O)N

計算された属性

- せいみつぶんしりょう: 155.05800

- どういたいしつりょう: 155.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.9

- トポロジー分子極性表面積: 76.5Ų

じっけんとくせい

- PSA: 76.46000

- LogP: 1.45440

(S)-3-Amino-3-(2-furyl)-propionic Acid セキュリティ情報

(S)-3-Amino-3-(2-furyl)-propionic Acid 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

(S)-3-Amino-3-(2-furyl)-propionic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1294826-500mg |

(S)-3-Amino-3-furan-2-yl-propionic acid |

131829-49-7 | 95% | 500mg |

$1145 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1294826-5g |

(S)-3-Amino-3-furan-2-yl-propionic acid |

131829-49-7 | 95% | 5g |

$7910 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0458-5g |

(S)-3-Amino-3-furan-2-yl-propionic acid |

131829-49-7 | 97% | 5g |

58345.32CNY | 2021-05-07 | |

| TRC | A578013-100mg |

(S)-3-Amino-3-(2-furyl)-propionic Acid |

131829-49-7 | 100mg |

$ 95.00 | 2022-06-08 | ||

| Chemenu | CM196280-5g |

(S)-3-amino-3-(furan-2-yl)propanoic acid |

131829-49-7 | 95% | 5g |

$668 | 2022-06-13 | |

| Enamine | EN300-1287357-1.0g |

(3S)-3-amino-3-(furan-2-yl)propanoic acid |

131829-49-7 | 1g |

$0.0 | 2023-06-07 | ||

| 1PlusChem | 1P00109G-100mg |

2-Furanpropanoic acid, β-amino-, (βS)- |

131829-49-7 | ≥ 99% (TLC) | 100mg |

$124.00 | 2025-02-18 | |

| Enamine | EN300-1287357-10000mg |

(3S)-3-amino-3-(furan-2-yl)propanoic acid |

131829-49-7 | 10000mg |

$2701.0 | 2023-10-01 | ||

| Ambeed | A322704-5g |

(S)-3-Amino-3-(furan-2-yl)propanoic acid |

131829-49-7 | 95+% | 5g |

$1949.0 | 2024-04-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0458-1g |

(S)-3-Amino-3-furan-2-yl-propionic acid |

131829-49-7 | 97% | 1g |

15943.2CNY | 2021-05-07 |

(S)-3-Amino-3-(2-furyl)-propionic Acid 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

131829-49-7 ((S)-3-Amino-3-(2-furyl)-propionic Acid) 関連製品

- 439121-19-4(3-amino-3-(5-methyl-2-furyl)propanoic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 4964-69-6(5-Chloroquinaldine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1189426-16-1(Sulfadiazine-13C6)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:131829-49-7)(S)-3-Amino-3-(2-furyl)-propionic Acid

清らかである:99%

はかる:5g

価格 ($):1754.0